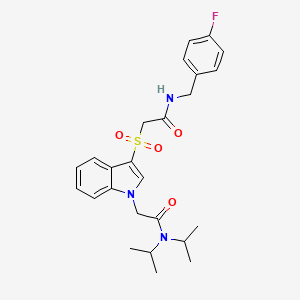

N,N-Diisopropyl-2-(3-((2-((4-Fluorbenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

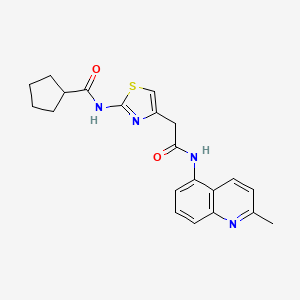

2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C25H30FN3O4S and its molecular weight is 487.59. The purity is usually 95%.

BenchChem offers high-quality 2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Die Struktur der Verbindung deutet auf potenzielle antimikrobielle Eigenschaften hin. Insbesondere eine verwandte Klasse von Verbindungen – 1,2,3-Triazole – hat eine moderate bis ausgezeichnete Aktivität gegen verschiedene mikrobielle Stämme gezeigt, darunter S. aureus, B. Subtilis, E. Coli, S. enterica, C. albicans und R. Oryzae . Insbesondere Verbindung 7o zeigte eine beträchtliche Wirksamkeit (MIC = 0,0558 μmol/mL) gegen die meisten getesteten Mikroben.

Antimalaria-Potenzial

Angesichts der Stabilität von 1,2,3-Triazolen gegenüber metabolischem Abbau und ihrer Fähigkeit, an Wasserstoffbrückenbindungen teilzunehmen, haben diese Verbindungen Interesse als potenzielle Antimalariamittel geweckt. Obwohl spezifische Daten zu der betreffenden Verbindung nicht verfügbar sind, stimmen ihre strukturellen Merkmale mit der breiteren Klasse von 1,2,3-Triazolen mit antimalarieller Aktivität überein .

Antikrebsanwendungen

1,2,3-Triazole und ihre Derivate haben sich als vielversprechend für die Verwendung als Antikrebsmittel erwiesen. Ihre einzigartigen Merkmale, wie z. B. die Chelataktivität aufgrund ungepaarter Elektronen am Stickstoffatom, tragen zu ihrem biologischen Spektrum bei. Obwohl direkte Beweise für die Antikrebswirkungen der Verbindung fehlen, rechtfertigen ihre strukturellen Motive weitere Untersuchungen .

Antiviren-Anwendungen

Obwohl Daten zur antiviralen Aktivität der Verbindung rar sind, wurden 1,2,3-Triazole als antivirale Mittel untersucht. Ihre Stabilität und vielfältigen Wechselwirkungen machen sie zu attraktiven Kandidaten zur Bekämpfung von Virusinfektionen .

Weitere potenzielle Verwendungen

Neben den genannten Bereichen wurden 1,2,3-Triazole auf ihre antioxidativen, antituberkulösen und antileishmanialen Eigenschaften untersucht. Obwohl uns direkte Beweise für unsere Verbindung fehlen, stimmen ihre strukturellen Merkmale mit diesen vielfältigen Anwendungen überein .

Zusammenfassend lässt sich sagen, dass weitere Forschung erforderlich ist, um die spezifischen Anwendungen der Verbindung zu validieren, aber ihr 1,2,3-Triazol-Gerüst deutet auf eine breite Palette potenzieller therapeutischer Anwendungen hin. Denken Sie daran, dass diese Analyse auf verwandten Verbindungen basiert, und gezielte Untersuchungen sind unerlässlich, um ihre genauen biologischen Wirkungen aufzudecken. 🌟 .

Wirkmechanismus

Target of Action

The compound contains an indole moiety, which is a prevalent structure in many bioactive molecules . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound could also interact with various biological targets.

Biochemical Pathways

Indole derivatives can affect various biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected by this compound would depend on its targets and mode of action.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Indole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer activities , suggesting that this compound could have similar effects.

Eigenschaften

IUPAC Name |

2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30FN3O4S/c1-17(2)29(18(3)4)25(31)15-28-14-23(21-7-5-6-8-22(21)28)34(32,33)16-24(30)27-13-19-9-11-20(26)12-10-19/h5-12,14,17-18H,13,15-16H2,1-4H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWLABWGIKGVJPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide](/img/structure/B2554855.png)

![1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2554856.png)

![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554859.png)

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2554865.png)

![7-Methoxy-5-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2554867.png)

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methylpropyl]piperidine-1-carboxylate](/img/structure/B2554868.png)

![7-(4-Chlorobutoxy)-1-{4-[(2-oxo-1,2-dihydroquinolin-7-yl)oxy]butyl}-1,2-dihydroquinolin-2-one](/img/structure/B2554871.png)

![2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2554872.png)